Methyl beta-D-glucopyranoside tetraacetate

Description

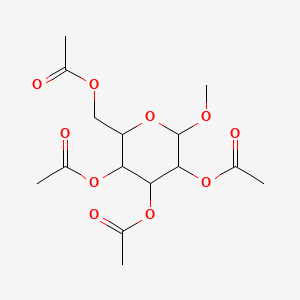

Methyl β-D-glucopyranoside tetraacetate (CAS: 13242-55-2) is a fully acetylated derivative of methyl β-D-glucopyranoside, where acetyl groups occupy the 2-, 3-, 4-, and 6-hydroxyl positions of the glucose ring. The β-anomeric configuration positions the methoxy group equatorially, influencing its stereochemical and physicochemical properties . This compound is widely used as a synthetic intermediate in carbohydrate chemistry, particularly for glycosylation reactions and protecting-group strategies . Its stability under basic conditions and solubility in organic solvents (e.g., dichloromethane, THF) make it a versatile building block for oligosaccharide synthesis .

Structure

3D Structure

Properties

IUPAC Name |

(3,4,5-triacetyloxy-6-methoxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(24-10(4)19)15(20-5)25-11/h11-15H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWUMFGDPBMNCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964093 | |

| Record name | Methyl 2,3,4,6-tetra-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5019-24-9, 4860-85-9, 604-70-6, 5019-25-0 | |

| Record name | NSC51250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC48281 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC20732 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1963 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3,4,6-tetra-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl beta-D-glucopyranoside tetraacetate is typically synthesized through the acetylation of methyl beta-D-glucopyranoside. The process involves the reaction of methyl beta-D-glucopyranoside with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups on the glucose molecule .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl beta-D-glucopyranoside tetraacetate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield methyl beta-D-glucopyranoside and acetic acid.

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used to hydrolyze the compound.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.

Substitution: Various nucleophiles can be used to substitute the acetyl groups.

Major Products Formed

Hydrolysis: Methyl beta-D-glucopyranoside and acetic acid.

Oxidation: Corresponding carboxylic acids.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Chemical Structure and Characteristics

- Molecular Formula : C15H22O10

- Molecular Weight : 362.33 g/mol

- Appearance : White crystalline powder

Methyl beta-D-glucopyranoside tetraacetate is synthesized through the acetylation of methyl beta-D-glucopyranoside using acetic anhydride in the presence of a catalyst like pyridine. This reaction ensures complete acetylation of the hydroxyl groups on the glucose molecule, resulting in a compound that possesses unique chemical properties conducive to various applications.

Synthetic Routes

| Step | Description |

|---|---|

| 1 | Reaction of methyl beta-D-glucopyranoside with acetic anhydride. |

| 2 | Use of pyridine as a catalyst to facilitate acetylation. |

| 3 | Purification through crystallization and filtration techniques. |

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex carbohydrates and glycosides. Its structure allows for various substitution reactions, making it valuable for creating derivatives used in medicinal chemistry and material science.

Biochemical Studies

In biological research, this compound acts as a model for studying carbohydrate metabolism and enzyme interactions. Its ability to form complexes with proteins and enzymes is essential for understanding biochemical pathways, which can lead to insights into metabolic disorders and potential therapeutic interventions .

Drug Development

The compound is utilized in drug delivery systems due to its favorable solubility and reactivity. It can be modified to create bioactive compounds that target specific biological pathways, making it relevant in pharmacology and medicinal chemistry .

Industrial Applications

In the chemical industry, this compound is employed as an intermediate in the production of specialty chemicals. Its versatility allows it to be used in various chemical processes, contributing to the development of new materials and formulations .

Case Study 1: Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against certain bacterial strains. A study investigated its effectiveness against Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Enzyme Interaction Studies

In a study focused on enzyme kinetics, this compound was used to explore its interaction with glycosidases. The findings suggested that the compound could serve as an inhibitor or activator depending on the specific enzyme involved, providing insights into carbohydrate metabolism regulation .

Mechanism of Action

The mechanism of action of methyl beta-D-glucopyranoside tetraacetate involves its interaction with specific enzymes and receptors in biological systems. The compound can be hydrolyzed by glycosidases to release methyl beta-D-glucopyranoside, which can then participate in various metabolic pathways. The acetyl groups can also be involved in acetylation reactions, influencing the activity of proteins and other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Anomeric Isomers: Methyl α-D-Glucopyranoside Tetraacetate

- Structural Difference: The α-anomer (CAS: 12.21111(2,3,4,6)21) has an axial methoxy group at the anomeric position, whereas the β-anomer adopts an equatorial orientation .

- Spectroscopic Differentiation: Infrared (IR) spectroscopy reveals distinct absorption bands at 840–860 cm⁻¹ (α-anomer, axial C–O stretching) vs. 890–900 cm⁻¹ (β-anomer, equatorial C–O stretching) .

- Reactivity: The β-anomer exhibits higher stability in acidic hydrolysis due to reduced steric hindrance at the anomeric center, whereas the α-anomer is more prone to nucleophilic substitution .

Substituted Glycosides: β-Phenylethyl β-D-Glucoside Tetraacetate

- Aglycone Variation : The phenylethyl group replaces the methyl group, enhancing hydrophobicity (logP ~2.5 vs. 1.8 for the methyl derivative) and bioavailability in lipid-rich environments .

- Biological Activity : The phenylethyl derivative demonstrates antioxidative and anti-inflammatory properties, unlike the methyl variant, which is primarily a synthetic intermediate .

Disaccharide Derivatives: β-Maltose Octaacetate

- Structural Complexity : Maltose octaacetate (CAS: 1195513-03-1) contains two glucose units linked via α-1,4-glycosidic bonds, with eight acetyl groups. This increases molecular weight (634.6 g/mol vs. 390.3 g/mol for the methyl tetraacetate) and reduces solubility in polar solvents .

- Enzymatic Susceptibility: Maltose derivatives are substrates for α-glucosidases, whereas methyl β-D-glucopyranoside tetraacetate resists enzymatic cleavage due to its non-reducing end .

Deuterated Analog: D-Glucose-1-C-d2,3,4,6-Tetraacetate

- Isotopic Labeling : Deuterium incorporation at C-1 (via NaBD4 reduction) enables tracking in metabolic studies. The deuterated compound shows identical chromatographic behavior but distinct NMR signals (δ 5.1 ppm for C-1-H vs. absence in deuterated form) .

- Synthetic Yield : Method B (81% yield) outperforms Method A (65%) due to optimized pH and reaction time .

Data Tables

Table 1: Physicochemical Properties of Selected Acetylated Glycosides

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (CH₂Cl₂) | Anomeric Configuration |

|---|---|---|---|---|

| Methyl β-D-glucopyranoside tetraacetate | 390.3 | 98–100 | High | β |

| Methyl α-D-glucopyranoside tetraacetate | 390.3 | 102–104 | Moderate | α |

| β-Phenylethyl β-D-glucoside tetraacetate | 466.4 | 85–87 | High | β |

| β-Maltose octaacetate | 634.6 | 135–137 | Low | β |

Biological Activity

Methyl beta-D-glucopyranoside tetraacetate (MβGTA) is a glycoside derivative characterized by a glucopyranose ring with four acetyl groups attached to its hydroxyl positions. Its molecular formula is C15H22O10, and it has garnered attention for its diverse biological activities and potential applications in various fields, including biochemistry and pharmacology.

Chemical Structure and Properties

MβGTA is notable for its solubility in organic solvents, which enhances its utility in biochemical studies. The specific arrangement of acetyl groups on the glucopyranose ring significantly influences its reactivity and biological properties. This compound is structurally related to other acetylated sugar derivatives, as shown in the following comparison table:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | C15H22O10 | Four acetyl groups on different hydroxyls |

| Methyl alpha-D-glucopyranoside tetraacetate | C15H22O10 | Alpha configuration at anomeric carbon |

| Methyl beta-D-galactopyranoside tetraacetate | C15H22O10 | Galactose instead of glucose, differing properties |

Enzymatic Interactions

Research indicates that MβGTA can interact with various proteins and enzymes, forming complexes that are crucial for understanding its role in biochemical pathways. These interactions may lead to potential therapeutic effects, particularly in enzyme inhibition or activation scenarios.

- Glycosidase Inhibition : MβGTA has been studied for its inhibitory effects on glycosidases, which are enzymes that hydrolyze glycosidic bonds. Such inhibition can be beneficial in controlling carbohydrate metabolism and has implications in diabetes management and cancer therapy.

- Cytotoxicity Studies : Preliminary evaluations of MβGTA's cytotoxicity against cancer cell lines have shown promising results. For instance, compounds similar to MβGTA demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line, indicating that sugar-conjugated compounds may enhance drug delivery to cancer cells through specific sugar transport mechanisms .

Pharmacokinetics

MβGTA's pharmacokinetic profile suggests favorable absorption characteristics:

- Human Intestinal Absorption : Probability of absorption is estimated at 0.8373.

- Blood-Brain Barrier Permeability : Moderate permeability at 0.6148.

- Caco-2 Permeability : Indicates good intestinal absorption potential at 0.816 .

Case Study 1: Cytotoxicity Against Cancer Cells

In a study evaluating various glycoconjugates' cytotoxic effects, MβGTA derivatives showed significant inhibition of cell growth in the presence of copper ions, particularly against the MCF-7 cell line. The IC50 values ranged from 20.51 ± 1.55 µM to 28.94 ± 1.52 µM, indicating a strong sensitivity of these cells to the compounds tested . This suggests that modifications in the sugar moiety can significantly impact biological activity.

Case Study 2: Enzyme Inhibition Profiles

An investigation into the inhibitory effects of MβGTA on fungal glycosidases revealed selective inhibition patterns. The compound showed considerable activity against α- and β-glucosidases while exhibiting weaker effects on galactosidases . This selectivity highlights the potential for developing targeted enzyme inhibitors based on sugar derivatives.

Q & A

Q. What are the critical steps and considerations for synthesizing Methyl beta-D-glucopyranoside tetraacetate with high purity?

The synthesis typically involves acetylation of the parent sugar (e.g., D-glucose) followed by methylation. Key steps include:

- Reaction Optimization : Temperature (20–50°C) and pH (neutral to slightly acidic) must be tightly controlled to minimize side reactions like deacetylation or hydrolysis .

- Purification : Column chromatography (silica gel) with gradients of ethyl acetate/hexane is commonly used to isolate the product. HPLC can validate purity (>98%) .

- Protection of Hydroxyl Groups : Acetylation precedes methylation to prevent unwanted substitutions. Silver(I) oxide and iodomethane are effective methylating agents .

Q. Which analytical methods are most reliable for characterizing this compound?

- Structural Confirmation : NMR (¹H and ¹³C) identifies acetyl and methyl group positions. For example, the methyl proton signal appears at δ ~3.3 ppm in CDCl₃ .

- Purity Assessment : HPLC with a C18 column and UV detection (210 nm) resolves impurities. GC-MS is useful for detecting volatile degradation products .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na]⁺ at m/z 449.1312 for C₁₆H₂₂O₁₁) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or aryl substitutions) affect the biological activity of this compound derivatives?

- Substituent Effects : Fluorination at the 2-position enhances metabolic stability for imaging probes, while aryl groups (e.g., β-phenylethyl) improve anti-inflammatory properties .

- Enzyme Interactions : Chlorination at the 6-position (as in Methyl 6-chloro-6-deoxy derivatives) alters substrate specificity for glycosidases, impacting hydrolysis rates .

- Experimental Validation : Comparative assays (e.g., enzyme inhibition studies or cellular uptake assays) paired with molecular docking can elucidate structure-activity relationships .

Q. How can researchers address discrepancies in reported stability data for this compound under varying storage conditions?

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Hydrolysis of acetyl groups is a key degradation pathway .

- Controlled Storage : Store at -20°C in anhydrous DMSO or under nitrogen to prevent moisture-induced decomposition. FTIR can detect early-stage hydrolysis (C=O peak shifts) .

- Data Reconciliation : Compare degradation kinetics across solvents (e.g., DMSO vs. aqueous buffers) to resolve contradictions in literature .

Q. What strategies optimize the use of this compound as a precursor for glycosylation reactions?

- Activation Methods : Use Lewis acids (e.g., BF₃·Et₂O) to enhance reactivity of the anomeric center. Kinetic studies show higher yields in dichloromethane than in THF .

- Stereoselectivity : Beta-configuration is retained via neighboring-group participation of acetyl groups during glycosylation .

- Scale-Up Challenges : Replace toxic solvents (e.g., CH₂Cl₂) with MeCN or EtOAc for greener synthesis without compromising yield .

Methodological Considerations

Q. How can NMR spectroscopy resolve ambiguities in the regioselectivity of acetylation in Methyl beta-D-glucopyranoside derivatives?

- ²D NMR (COSY, HSQC) : Assigns overlapping signals for acetylated hydroxyls. For example, cross-peaks between H-2 and H-3 confirm contiguous acetylation .

- Quantitative ¹³C NMR : Integrates carbonyl peaks (~170–175 ppm) to quantify unreacted hydroxyl groups .

Q. What experimental designs mitigate batch-to-batch variability in synthesizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.